molecular formula C6H5Na3O7 B13739787 Trisodium (carboxylatomethoxy)succinate CAS No. 34128-01-3

Trisodium (carboxylatomethoxy)succinate

Cat. No.: B13739787
CAS No.: 34128-01-3
M. Wt: 258.07 g/mol
InChI Key: MPSJHIAGGNGGEZ-UHFFFAOYSA-K
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Description

Trisodium (carboxylatomethoxy)succinate is an organic compound with the chemical formula C8H11Na3O7. It is commonly used as a metal cleaning agent, buffer, and complexing agent . The compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trisodium (carboxylatomethoxy)succinate typically involves the reaction of 1,2,3-trimellitic anhydride with an alkaline aqueous solution of an alkali metal . The process can be summarized as follows:

    Formation of Trisodium Salt: 1,2,3-trimellitic anhydride reacts with an alkaline aqueous solution to form the trisodium salt.

    Esterification: The trisodium salt is then esterified with dimethyl carbonate.

    Crystallization: The final product is obtained through crystallization.

Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trisodium (carboxylatomethoxy)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Trisodium (carboxylatomethoxy)succinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trisodium (carboxylatomethoxy)succinate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Trisodium citrate: Another trisodium salt with chelating properties.

    Trisodium phosphate: Used as a cleaning agent and also has chelating abilities.

    Disodium EDTA: A well-known chelating agent used in various applications.

Uniqueness: Trisodium (carboxylatomethoxy)succinate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable chelation is required .

Properties

CAS No.

34128-01-3

Molecular Formula

C6H5Na3O7

Molecular Weight

258.07 g/mol

IUPAC Name

trisodium;2-(carboxylatomethoxy)butanedioate

InChI

InChI=1S/C6H8O7.3Na/c7-4(8)1-3(6(11)12)13-2-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3

InChI Key

MPSJHIAGGNGGEZ-UHFFFAOYSA-K

Canonical SMILES

C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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